Evidence Item 1: Demonstrated Selectivity Profile Against Three Key Enzyme Targets
While specific data for the target compound is limited, a structurally related compound containing the same 2-oxo-2-phenylethoxy motif has been profiled against multiple human enzymes. It demonstrates high selectivity, with a potent IC50 of 0.40 nM for soluble epoxide hydrolase (sEH), but is essentially inactive against cyclooxygenase-2 (COX-2) (IC50 > 10,000 nM) and 5-lipoxygenase (LOX-5) (IC50 > 100,000 nM) [1]. This pattern suggests that this scaffold inherently favors interactions with sEH over other lipid-metabolizing enzymes. This class-level inference implies that the target compound, 3-(2-oxo-2-phenylethoxy)benzonitrile, may also exhibit a distinct selectivity fingerprint, making it a valuable chemotype for exploring sEH-related pathways without confounding COX or LOX activity.
| Evidence Dimension | In vitro enzyme inhibition (Selectivity) |
|---|---|
| Target Compound Data | 3-(2-oxo-2-phenylethoxy)benzonitrile (Assumed for class-level inference) |
| Comparator Or Baseline | A structurally related compound with the 2-oxo-2-phenylethoxy motif (BDBM50591341) vs. sEH, COX-2, LOX-5 |
| Quantified Difference | Selectivity Ratio: sEH/COX-2 > 25,000-fold; sEH/LOX-5 > 250,000-fold |
| Conditions | Human recombinant enzyme assays as reported in BindingDB |
Why This Matters
For a procurement scientist, this suggests the 3-(2-oxo-2-phenylethoxy)benzonitrile scaffold could serve as a starting point for developing highly selective sEH tool compounds, a feature not guaranteed with other simple benzonitrile derivatives.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372) Affinity Data for sEH, COX-2, and LOX-5. https://www.bindingdb.org/ (accessed 2026). View Source
